molecular formula C13H11NO3 B8160811 (5-Nitro-[1,1'-biphenyl]-3-yl)methanol

(5-Nitro-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B8160811
M. Wt: 229.23 g/mol
InChI Key: UZQMOGQCWGQAIV-UHFFFAOYSA-N
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Description

(5-Nitro-[1,1’-biphenyl]-3-yl)methanol is an organic compound that features a biphenyl structure with a nitro group at the 5-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-[1,1’-biphenyl]-3-yl)methanol typically involves the nitration of biphenyl followed by a reduction and subsequent functionalization to introduce the hydroxymethyl group. One common method involves the nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrobiphenyl. This intermediate is then reduced using a suitable reducing agent such as tin(II) chloride in hydrochloric acid to produce 5-amino-[1,1’-biphenyl]-3-ylmethanol. Finally, the amino group is converted to a hydroxymethyl group through a diazotization reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of (5-Nitro-[1,1’-biphenyl]-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 5-Amino-[1,1’-biphenyl]-3-ylmethanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Nitro-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Nitro-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-3-[(benzylsulfonyl)methyl]benzene: Similar structure with a nitro group and a benzylsulfonyl group instead of a hydroxymethyl group.

    1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a similar biphenyl core but different functional groups and heteroaryl moieties.

Uniqueness

(5-Nitro-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-nitro-5-phenylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-10-6-12(8-13(7-10)14(16)17)11-4-2-1-3-5-11/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQMOGQCWGQAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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